4-Amino-3,5-dinitropyridin-2-ol
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Overview
Description
4-Amino-3,5-dinitropyridin-2-ol is a heterocyclic compound with the molecular formula C5H4N4O5 It is characterized by the presence of an amino group at the 4-position, two nitro groups at the 3- and 5-positions, and a hydroxyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dinitropyridin-2-ol typically involves the nitration of 4-aminopyridine followed by oxidation and further nitration steps. One common method starts with the nitration of 4-aminopyridine using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 3- and 5-positions. The intermediate product is then subjected to oxidation to form the hydroxyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dinitropyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the nitro groups.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 4-amino-3,5-diaminopyridin-2-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituents introduced.
Scientific Research Applications
4-Amino-3,5-dinitropyridin-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dinitropyridin-2-ol in biological systems involves its interaction with biothiols. The compound acts as a fluorescent probe, where the fluorescence is quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process. Upon interaction with biothiols, nucleophilic aromatic substitution occurs, leading to the restoration of fluorescence .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dichloropyridine: Another pyridine derivative with amino and halogen substituents.
2,4,6-Triamino-3,5-dinitropyridine-1-oxide: A compound with multiple amino and nitro groups, used in the synthesis of energetic materials.
Uniqueness
4-Amino-3,5-dinitropyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-amino-3,5-dinitro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O5/c6-3-2(8(11)12)1-7-5(10)4(3)9(13)14/h1H,(H3,6,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHAEKXKKLASBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)[N+](=O)[O-])N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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